![molecular formula C25H29NO6 B12548632 2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine CAS No. 141943-90-0](/img/structure/B12548632.png)
2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted at the 2 and 6 positions with bis(2-(dimethoxymethyl)phenoxy)methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine typically involves the reaction of 2,6-dibromomethylpyridine with 2-(dimethoxymethyl)phenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion displaces the bromide ions on the pyridine ring. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a strong base like potassium carbonate (K2CO3) to facilitate the formation of the phenoxide ion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenoxy or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can exhibit interesting catalytic properties.
Medicine: The compound’s derivatives may have therapeutic potential, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating to metal ions through its pyridine nitrogen and phenoxy oxygen atoms. This coordination can influence the electronic properties of the metal center, affecting its reactivity and catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis{[2-(hydroxymethyl)phenoxy]methyl}pyridine: This compound is similar in structure but has hydroxymethyl groups instead of dimethoxymethyl groups.
2,6-Bis{[2-(methoxymethyl)phenoxy]methyl}pyridine: This compound features methoxymethyl groups, differing slightly in the degree of methylation.
Uniqueness
2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine is unique due to its specific substitution pattern, which can influence its reactivity and coordination behavior. The presence of dimethoxymethyl groups can also affect the compound’s solubility and stability, making it distinct from its analogs.
Propiedades
Número CAS |
141943-90-0 |
|---|---|
Fórmula molecular |
C25H29NO6 |
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
2,6-bis[[2-(dimethoxymethyl)phenoxy]methyl]pyridine |
InChI |
InChI=1S/C25H29NO6/c1-27-24(28-2)20-12-5-7-14-22(20)31-16-18-10-9-11-19(26-18)17-32-23-15-8-6-13-21(23)25(29-3)30-4/h5-15,24-25H,16-17H2,1-4H3 |
Clave InChI |
NOCQERHJINZSNL-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=CC=CC=C1OCC2=NC(=CC=C2)COC3=CC=CC=C3C(OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


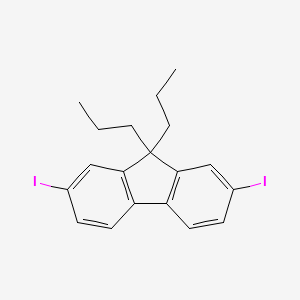

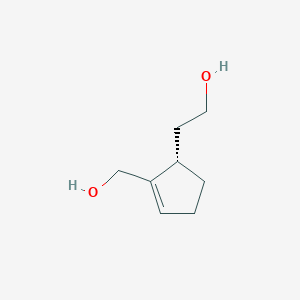
![1-Azaspiro[3.5]nonan-2-one, 1-cyclohexyl-3-hydroxy-3-phenyl-](/img/structure/B12548579.png)
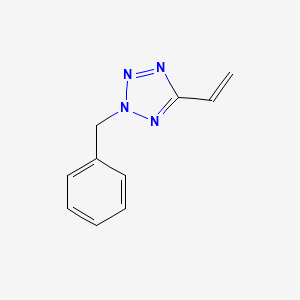
![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B12548588.png)
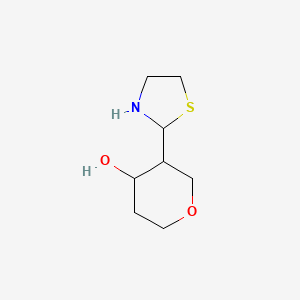
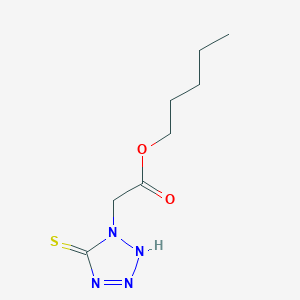


![2-hydrazinyl-N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-2-oxoacetamide](/img/structure/B12548635.png)
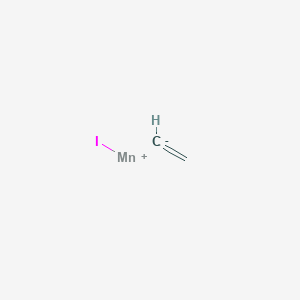
![2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12548641.png)
![1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12548644.png)
